Methyl 1-acetyl-3-cyano-4-indazolecarboxylate
Description
Methyl 1-acetyl-3-cyano-4-indazolecarboxylate is a heterocyclic compound featuring an indazole core substituted with an acetyl group at position 1, a cyano group at position 3, and a methyl ester at position 3. Its molecular formula is C₁₂H₁₀N₃O₃, with a molar mass of 253.23 g/mol.
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
methyl 1-acetyl-3-cyanoindazole-4-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-7(16)15-10-5-3-4-8(12(17)18-2)11(10)9(6-13)14-15/h3-5H,1-2H3 |
InChI Key |
UEIGSGPSFJWQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC(=C2C(=N1)C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetyl-3-cyano-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted hydrazine with a β-keto ester, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 1-acetyl-3-cyano-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-3-cyano-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include:
a) Methyl 1H-indazole-3-carboxylate (CAS 43120-28-1)
- Molecular Formula : C₉H₇N₂O₂
- Molar Mass : 191.17 g/mol
- Substituents : A single methyl ester at position 3.
- Properties : Simpler structure with fewer substituents, leading to lower lipophilicity and reduced steric hindrance. Commonly used as a synthetic intermediate for more complex indazole derivatives .
b) Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (CAS 1448125-93-6)
- Molecular Formula : C₁₀H₁₁N₃O₃
- Molar Mass : 221.21 g/mol
- Substituents: Amino group at position 4, methoxy at position 7, and methyl ester at position 3.
- Properties: Increased polarity due to the amino and methoxy groups, enhancing solubility in polar solvents. Potential applications in drug discovery due to hydrogen-bonding capabilities .
Comparative Data Table
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